

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxypyridine

Cat. No.: B1293597

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.^{[1][2]} Its utility stems from the presence of two electron-donating methoxy groups on the pyridine ring, which influence its reactivity and make it a versatile reagent.^[1] This guide provides a comprehensive overview of the core physical properties of **2,6-dimethoxypyridine**, detailed experimental protocols for their determination, and a summary of its spectral characteristics for identification and quality assessment.

Physicochemical Properties

The physical characteristics of **2,6-dimethoxypyridine** are essential for its handling, reaction setup, and purification. It typically appears as a clear, colorless to light yellow liquid.^[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 2,6-Dimethoxypyridine

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ NO ₂	[4]
Molecular Weight	139.15 g/mol	[4][5]
Boiling Point	178-180 °C (lit.)	[3]
Density	1.053 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.503 (lit.)	
Solubility	Sparingly soluble in water, soluble in organic solvents.	[2]

Spectral Data for Structural Elucidation

Spectroscopic analysis is fundamental for the confirmation of the structure and purity of **2,6-dimethoxypyridine**. The following sections detail the expected spectral data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum of **2,6-dimethoxypyridine** is characterized by three distinct signals corresponding to the aromatic protons and the methoxy groups.

Table 2: ¹H NMR Spectral Data of **2,6-Dimethoxypyridine**

Chemical Shift (δ , ppm)	Protons	Multiplicity	Coupling Constant (J, Hz)
7.42	C4-H	Triplet (t)	8.3
6.25	C3-H, C5-H	Doublet (d)	8.3
3.91	-OCH ₃	Singlet (s)	N/A

Data sourced from BenchChem[1]

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The symmetry of **2,6-dimethoxypyridine** results in four distinct signals.

Table 3: ^{13}C NMR Spectral Data of **2,6-Dimethoxypyridine**

Chemical Shift (δ , ppm)	Carbon Atom(s)
164.2	C2, C6
139.3	C4
99.6	C3, C5
53.3	-OCH ₃

Data sourced from BenchChem[1]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **2,6-dimethoxypyridine** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

Table 4: Key Fragments in the Mass Spectrum of **2,6-Dimethoxypyridine**

m/z	Proposed Fragment Ion	Loss from Precursor
139	[C ₇ H ₉ NO ₂] ⁺ (Molecular Ion)	N/A
124	[M - CH ₃] ⁺	•CH ₃
96	[M - CH ₃ - CO] ⁺	•CH ₃ , CO

Data sourced from BenchChem[1]

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of liquid organic compounds like **2,6-dimethoxypyridine**.

Determination of Boiling Point

The boiling point can be accurately determined using a distillation apparatus.

- Apparatus: Round-bottom flask, distillation head with a thermometer adapter, condenser, receiving flask, heating mantle, and boiling chips.
- Procedure:
 - Place a small volume of **2,6-dimethoxypyridine** and a few boiling chips into the round-bottom flask.
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
 - Begin heating the flask gently with the heating mantle.
 - Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a calibrated micropipette.

- Apparatus: Pycnometer (specific gravity bottle) or a calibrated micropipette, and an analytical balance.
- Procedure (using a pycnometer):
 - Weigh the clean, dry pycnometer.
 - Fill the pycnometer with **2,6-dimethoxypyridine**, ensuring no air bubbles are present.
 - Place the stopper and wipe any excess liquid from the outside.
 - Weigh the filled pycnometer.

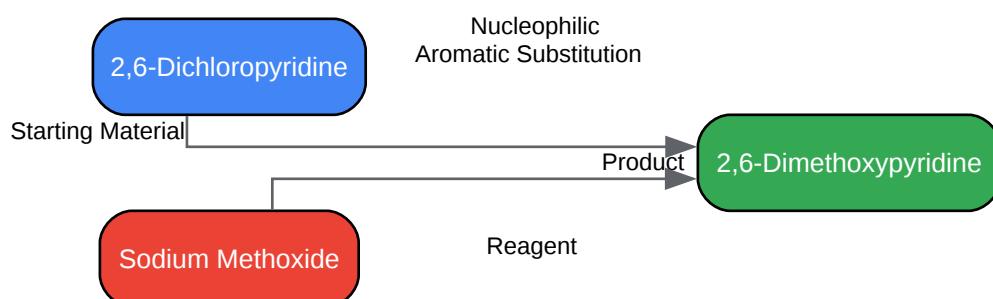
- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is measured using a refractometer.

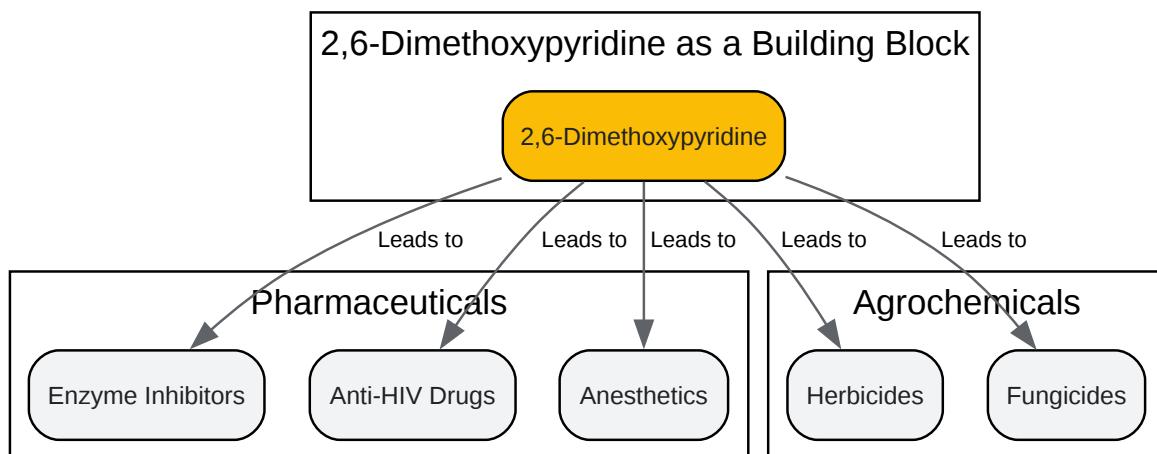
- Apparatus: Abbe refractometer.
- Procedure:
 - Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).
 - Place a few drops of **2,6-dimethoxypyridine** onto the prism of the refractometer.
 - Close the prism and allow the temperature to equilibrate to 20 °C.
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - Read the refractive index from the scale.

Synthesis of 2,6-Dimethoxypyridine


A common method for the synthesis of **2,6-dimethoxypyridine** is the nucleophilic substitution of 2,6-dichloropyridine with sodium methoxide.[\[3\]](#)

- Reactants: 2,6-Dichloropyridine, sodium hydroxide, methanol.
- Procedure:
 - In a three-necked flask, combine 2,6-dichloropyridine, solid sodium hydroxide, and methanol.[\[3\]](#)
 - Heat the mixture to reflux and maintain for several hours.[\[3\]](#)
 - After the reaction is complete, stop heating and evaporate the majority of the methanol under reduced pressure.[\[3\]](#)

- Cool the reaction mixture and add water.[3]
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[3]
- Dry the combined organic phases over an anhydrous drying agent (e.g., sodium sulfate). [3]
- Remove the solvent by rotary evaporation to obtain the crude product.[3]
- Purify the crude product by vacuum distillation to yield pure **2,6-dimethoxypyridine**.[3]


Visualizations

The following diagrams illustrate the synthesis of **2,6-dimethoxypyridine** and its role as a versatile chemical intermediate.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,6-Dimethoxypyridine**.

[Click to download full resolution via product page](#)

Caption: Role as a Chemical Intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,6-Dimethoxypyridine | 6231-18-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2,6-Dimethoxypyridine | C7H9NO2 | CID 80378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,6-Dimethoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293597#physical-properties-of-2-6-dimethoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com